Cas no 1427461-01-5 (1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene)

1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is a brominated aromatic compound featuring a methylene bromide substituent and an isopropylphenoxy group. Its molecular structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of complex aromatic systems and pharmaceutical building blocks. The bromomethyl group offers reactivity for nucleophilic substitution, enabling further functionalization, while the isopropylphenoxy moiety contributes steric and electronic effects that can influence reaction pathways. This compound is valued for its stability under standard conditions and its utility in cross-coupling reactions, making it suitable for applications in medicinal chemistry and materials science. Proper handling is required due to the reactivity of the bromomethyl group.
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene structure
1427461-01-5 structure
Product name:1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
CAS No:1427461-01-5
MF:C16H17BrO
MW:305.209583997726
CID:4699791

1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
    • IMED1891826673
    • OR110513
    • Inchi: 1S/C16H17BrO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,11H2,1-2H3
    • InChI Key: VECQOINOYWEUCZ-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=CC=1OC1C=CC=CC=1C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Topological Polar Surface Area: 9.2

1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-9856-1MG
1-(bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-9856-10MG
1-(bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5 >90%
10mg
£63.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1517024-1g
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5 98%
1g
¥3348 2023-04-15
Apollo Scientific
OR110513-1g
1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5
1g
£215.00 2023-09-02
Key Organics Ltd
AS-9856-5MG
1-(bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-9856-100MG
1-(bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
AS-9856-20MG
1-(bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5 >90%
0mg
£76.00 2023-04-19
Key Organics Ltd
AS-9856-50MG
1-(bromomethyl)-2-(2-isopropylphenoxy)benzene
1427461-01-5 >90%
50mg
£102.00 2025-02-09

Additional information on 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene

Chemical Profile of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene (CAS No. 1427461-01-5) and Its Emerging Applications in Modern Research

The compound 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene, identified by the CAS number 1427461-01-5, represents a significant molecular entity in the realm of synthetic chemistry and pharmaceutical innovation. This aromatic brominated derivative features a unique structural motif combining a bromomethyl substituent at the ortho position relative to an isopropylphenoxy group, making it a versatile intermediate for constructing more complex chemical scaffolds. The presence of these functional groups not only enhances its reactivity but also opens up diverse possibilities for its application in medicinal chemistry and material science.

Recent advancements in the field have highlighted the utility of such halogenated aromatic compounds in the development of novel therapeutic agents. The bromomethyl group, in particular, serves as a powerful handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of biaryl structures that are prevalent in many bioactive molecules. This reactivity has been leveraged in the design of inhibitors targeting various enzymatic pathways, including those implicated in inflammatory responses and metabolic disorders. For instance, derivatives of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene have been explored as potential modulators of lipoxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins and leukotrienes—mediators known for their involvement in allergic and inflammatory conditions.

The isopropylphenoxy moiety contributes to the compound's lipophilicity and spatial orientation, factors that are critical for drug-like properties such as solubility, membrane permeability, and binding affinity. In computational studies, molecular modeling has demonstrated that this structural feature can optimize interactions within biological targets, particularly when designing small-molecule probes for protein kinases. Such kinases are key regulators of cellular processes and are frequently dysregulated in diseases like cancer and neurodegeneration. By integrating 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene into drug discovery campaigns, researchers aim to identify lead compounds with improved selectivity profiles and reduced off-target effects—a cornerstone of modern medicinal chemistry.

Moreover, the compound's potential extends beyond pharmaceutical applications into the realm of advanced materials. The bromomethyl group allows for cross-coupling reactions with various organometallic reagents, facilitating the construction of conjugated polymers and organic semiconductors. These materials are essential components in next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The isopropylphenoxy group's steric bulk can influence charge transport properties, making it a valuable building block for tuning electronic characteristics. Recent patents have outlined strategies for incorporating 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene into copolymers designed to enhance thermal stability and mechanical strength, promising breakthroughs in flexible electronics and sustainable manufacturing.

In academic research circles, 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene has been employed as a key intermediate in synthetic methodologies aimed at constructing complex heterocyclic frameworks. The compound's ability to undergo sequential functionalization has enabled chemists to access novel scaffolds with predefined stereochemistry—a critical requirement for many biologically active molecules. For example, researchers have utilized it to synthesize substituted benzothiophenes and benzofurans, which exhibit diverse pharmacological activities ranging from antimicrobial to antitumor effects. These efforts underscore the importance of well-designed molecular platforms in accelerating the discovery process.

The safety profile of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is another area of interest that has garnered attention from industrial chemists. While handling halogenated compounds requires adherence to standard laboratory protocols due to their reactivity with nucleophiles, this compound has shown reasonable stability under controlled conditions. Its solubility parameters have been thoroughly investigated to ensure compatibility with various reaction media commonly used in synthetic organic chemistry. Such data is essential for optimizing reaction conditions while minimizing environmental impact—a growing concern within the chemical industry.

Future directions involving 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene may explore its role as a chiral auxiliary or ligand component in asymmetric synthesis—a field that has seen remarkable progress over recent years. By leveraging its unique structural features, scientists could develop catalytic systems capable of producing enantiomerically pure compounds with high yields—a critical step toward reducing waste and improving therapeutic efficacy. Additionally, green chemistry initiatives may drive innovations aimed at synthesizing this intermediate through more sustainable routes, aligning with global efforts toward chemical sustainability.

In conclusion,1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene (CAS No. 1427461-01-5) stands as a multifaceted compound with broad applicability across multiple scientific domains. Its structural versatility enables diverse synthetic transformations that serve as springboards for both drug discovery and advanced material development. As research continues to uncover new methodologies and applications,this chemical entity will likely remain at forefrontof innovation—demonstrating how strategic molecular design can unlock solutions to pressing scientific challenges while adheringto rigorous safetyand environmental standards.

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